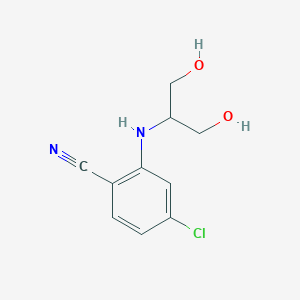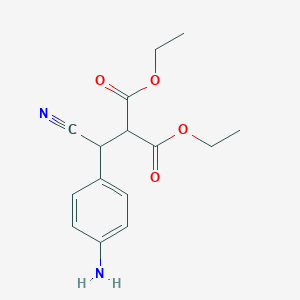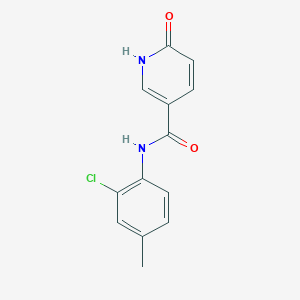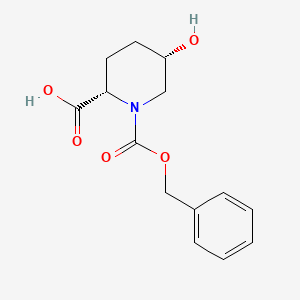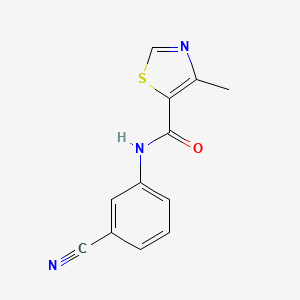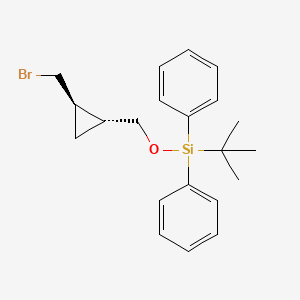
(((1R,2R)-2-(Bromomethyl)cyclopropyl)methoxy)(tert-butyl)diphenylsilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(((1R,2R)-2-(Bromomethyl)cyclopropyl)methoxy)(tert-butyl)diphenylsilane is a complex organosilicon compound It features a cyclopropyl group, a bromomethyl group, and a tert-butyl group attached to a diphenylsilane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (((1R,2R)-2-(Bromomethyl)cyclopropyl)methoxy)(tert-butyl)diphenylsilane typically involves multiple steps:
Formation of the Cyclopropyl Intermediate: The cyclopropyl group can be synthesized through a cyclopropanation reaction, often using diazo compounds and transition metal catalysts.
Introduction of the Bromomethyl Group: The bromomethyl group is introduced via bromination reactions, typically using reagents like N-bromosuccinimide (NBS) in the presence of light or radical initiators.
Attachment to Diphenylsilane: The final step involves the coupling of the bromomethylcyclopropyl intermediate with diphenylsilane. This can be achieved through a Grignard reaction or other organometallic coupling methods.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The bromomethyl group can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly involving the cyclopropyl and bromomethyl groups.
Coupling Reactions: The diphenylsilane moiety can engage in various coupling reactions, forming new carbon-silicon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and other nucleophiles.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Major Products
Substitution Products: Depending on the nucleophile, products can include azides, nitriles, and other substituted derivatives.
Oxidation Products: Oxidation can lead to the formation of alcohols, ketones, or carboxylic acids.
Reduction Products: Reduction typically yields alkanes or alcohols.
Scientific Research Applications
Chemistry
In chemistry, (((1R,2R)-2-(Bromomethyl)cyclopropyl)methoxy)(tert-butyl)diphenylsilane is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology and Medicine
In biological and medicinal research, this compound can be used to study the effects of organosilicon compounds on biological systems. It may serve as a precursor for the development of new pharmaceuticals or bioactive molecules.
Industry
In industry, this compound can be utilized in the production of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of (((1R,2R)-2-(Bromomethyl)cyclopropyl)methoxy)(tert-butyl)diphenylsilane involves its interaction with various molecular targets. The bromomethyl group can act as an electrophile, reacting with nucleophiles in biological systems. The cyclopropyl group can undergo ring-opening reactions, leading to the formation of reactive intermediates. The diphenylsilane moiety can participate in hydrosilylation reactions, adding across double bonds in organic molecules.
Comparison with Similar Compounds
Similar Compounds
- (((1R,2R)-2-(Bromomethyl)cyclopropyl)methoxy)(trimethyl)silane
- (((1R,2R)-2-(Bromomethyl)cyclopropyl)methoxy)(phenyl)dimethylsilane
- (((1R,2R)-2-(Bromomethyl)cyclopropyl)methoxy)(methyl)diphenylsilane
Uniqueness
The uniqueness of (((1R,2R)-2-(Bromomethyl)cyclopropyl)methoxy)(tert-butyl)diphenylsilane lies in its combination of a cyclopropyl group, a bromomethyl group, and a tert-butyl group attached to a diphenylsilane moiety. This specific arrangement of functional groups imparts distinct reactivity and stability, making it valuable for specialized applications in synthetic chemistry and materials science.
Properties
Molecular Formula |
C21H27BrOSi |
|---|---|
Molecular Weight |
403.4 g/mol |
IUPAC Name |
[(1R,2R)-2-(bromomethyl)cyclopropyl]methoxy-tert-butyl-diphenylsilane |
InChI |
InChI=1S/C21H27BrOSi/c1-21(2,3)24(19-10-6-4-7-11-19,20-12-8-5-9-13-20)23-16-18-14-17(18)15-22/h4-13,17-18H,14-16H2,1-3H3/t17-,18-/m0/s1 |
InChI Key |
NIFPWVSHRJXLOS-ROUUACIJSA-N |
Isomeric SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OC[C@@H]3C[C@H]3CBr |
Canonical SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCC3CC3CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


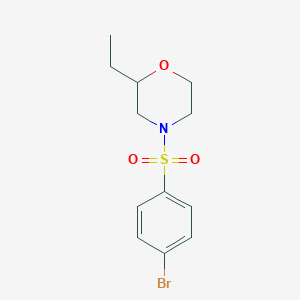
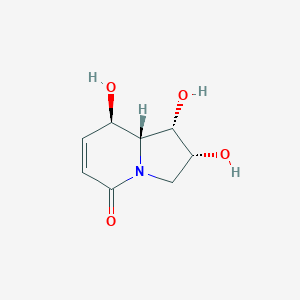
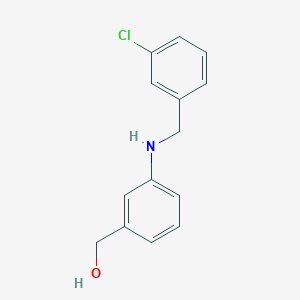
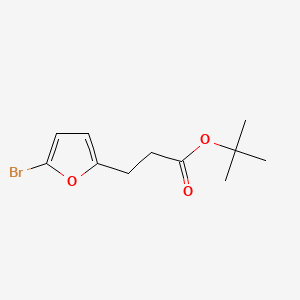
![2-[(3S)-3-methylpiperazin-1-yl]ethanol](/img/structure/B14898969.png)
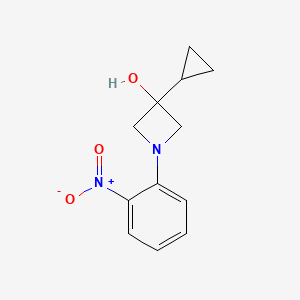
![3-(5-hydroxy-1H-indol-3-yl)-2-(2-((6-oxo-6H-benzo[c]chromen-3-yl)oxy)propanamido)propanoic acid](/img/structure/B14898975.png)
